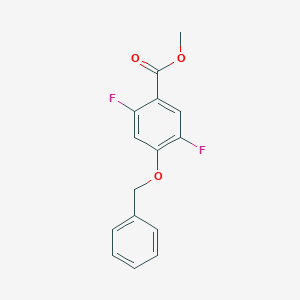

Methyl 4-(benzyloxy)-2,5-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-difluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-13(17)14(8-12(11)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVBRJLWEIFCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Benzyloxy 2,5 Difluorobenzoate

Comprehensive Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, Methyl 4-(benzyloxy)-2,5-difluorobenzoate, logically deconstructs the compound into simpler, commercially available precursors. The primary disconnection points are the ester and ether linkages.

The methyl ester can be retrosynthetically disconnected to reveal the corresponding carboxylic acid, 4-(benzyloxy)-2,5-difluorobenzoic acid. This disconnection is based on the well-established esterification reaction.

Further disconnection of the benzyl (B1604629) ether linkage in 4-(benzyloxy)-2,5-difluorobenzoic acid points to a key precursor: a di-fluorinated hydroxybenzoic acid. This step relies on the formation of an ether from an alcohol (or phenol) and a benzyl halide. This leads to two potential key precursors:

2,5-Difluoro-4-hydroxybenzoic acid: This is a critical starting material, incorporating the core aromatic ring with the necessary fluorine and hydroxyl substituents.

Benzyl halide (e.g., benzyl bromide): This serves as the source of the benzyloxy protecting group.

An alternative initial disconnection could involve cleaving the benzyl ether first, leading to methyl 4-hydroxy-2,5-difluorobenzoate, which would then be disconnected to 2,5-difluoro-4-hydroxybenzoic acid. Both pathways converge on the same set of basic precursors.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2,5-Difluoro-4-hydroxybenzoic acid |  | Core aromatic scaffold |

| Benzyl Bromide |  | Benzylating agent |

| Methanol (B129727) |  | Source of the methyl group for esterification |

| Thionyl Chloride or similar | SOCl₂ | Activating agent for carboxylic acid |

Established and Emerging Approaches for Selective Fluorine Introduction into Aromatic Systems

The synthesis of the key precursor, 2,5-difluoro-4-hydroxybenzoic acid, relies on methods for selective fluorination of aromatic rings. While the direct synthesis of this specific precursor is not detailed here, general methodologies for such transformations are well-established.

Electrophilic fluorination is a common strategy. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic compounds. bldpharm.comgoogle.com The reaction mechanism is believed to proceed through a single electron transfer (SET) pathway. bldpharm.com The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring.

Another approach involves nucleophilic aromatic substitution (SNAAr) on a suitably activated precursor, although this is less common for the introduction of the first fluorine atoms onto a simple benzene (B151609) ring. Diazonium salt chemistry, via the Balz-Schiemann reaction, also provides a classical route to aryl fluorides.

Esterification Techniques for the Formation of Methyl Benzoate (B1203000) Derivatives

The formation of the methyl ester in this compound can be achieved through several standard esterification methods.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of a carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov7sage.comnih.gov The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the product. nih.gov

Reaction with Activating Agents: To achieve esterification under milder conditions, the carboxylic acid can be first converted to a more reactive derivative. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride forms an acyl chloride, which readily reacts with methanol to give the methyl ester.

Catalytic Methods: More recent methods involve the use of solid acid catalysts, such as zirconium/titanium solid acids, which can facilitate the esterification of benzoic acids with methanol, sometimes without the need for additional Brønsted acid co-catalysts. chemicalbook.com

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents 7sage.com | Requires strong acid, equilibrium reaction |

| Acyl Chloride Formation | SOCl₂, then Methanol | Often room temperature | High yield, irreversible | Generates corrosive byproducts |

| Solid Acid Catalysis | Methanol, Zr/Ti catalyst | High temperature | Catalyst can be recycled chemicalbook.com | May require specific catalyst preparation |

Orthogonal Protecting Group Strategies, with a Focus on Benzyloxy Moieties and Their Cleavage

In the synthesis of complex molecules, the use of protecting groups is crucial to mask reactive functional groups. The benzyloxy group is a common choice for protecting hydroxyl functions due to its relative stability and the various methods available for its removal.

Protection (Benzylation): The hydroxyl group of a precursor like methyl 4-hydroxy-2,5-difluorobenzoate can be converted to a benzyl ether via the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base (e.g., potassium carbonate, sodium hydride) followed by reaction with a benzyl halide (e.g., benzyl bromide).

Deprotection (Debenzylation): The choice of deprotection method is critical in a multi-step synthesis to ensure orthogonality—the selective removal of one protecting group without affecting others.

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenation (e.g., H₂, Pd/C). This method is clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct.

Lewis Acid Cleavage: Certain Lewis acids can effect the cleavage of benzyl ethers.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of certain benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.

Enzymatic Cleavage: Specific enzymes, such as esterases from Bacillus subtilis (BS2) or lipases from Candida antarctica (CAL-A), have been shown to selectively cleave benzyl esters, and in some cases can differentiate between benzyl ethers and other functional groups.

The concept of orthogonality is paramount when multiple protecting groups are present in a molecule, allowing for their sequential removal at different stages of a synthesis.

Development of Novel and Efficient Synthetic Pathways

Based on the principles outlined above, both linear and convergent strategies can be devised for the synthesis of this compound. The compound itself is often an intermediate in the synthesis of more complex molecules, such as azaspiroalkane compounds with hypoglycemic activity.

Multi-Step Linear Syntheses

A plausible linear synthesis would start from a commercially available difluorinated precursor. A common route involves the initial esterification of the carboxylic acid followed by the protection of the hydroxyl group.

Plausible Linear Synthetic Route:

Esterification: 2,5-Difluoro-4-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to form methyl 4-hydroxy-2,5-difluorobenzoate.

Benzylation: The resulting phenolic ester is then treated with a base (e.g., K₂CO₃) and benzyl bromide in a suitable solvent (e.g., acetone (B3395972) or DMF) to yield the final product, this compound.

This sequence is generally preferred as esterification of the benzyloxy-substituted acid might be sterically more hindered.

Convergent Synthetic Strategies

A convergent approach would involve preparing key fragments of the molecule separately before combining them. In the context of this relatively simple molecule, a purely convergent strategy is less distinct from the linear approach. However, if the starting materials themselves required multi-step syntheses, a convergent approach would be more applicable. For instance, the synthesis of a complex benzylating agent and the fluorinated aromatic core could be undertaken in parallel before their final coupling. This approach is generally more efficient for the synthesis of large, complex molecules.

One-Pot and Cascade Reaction Approaches

One-pot syntheses and cascade reactions represent highly efficient and elegant strategies in modern organic chemistry. They offer numerous advantages, including reduced reaction times, lower consumption of solvents and reagents, and decreased waste generation, by combining multiple reaction steps into a single operation without the isolation of intermediates.

However, a review of the current scientific literature does not reveal any specific one-pot or cascade reaction methodologies explicitly developed for the synthesis of this compound. While one-pot procedures for the synthesis of other substituted aromatic compounds, such as 2,5-disubstituted 1,3,4-oxadiazoles, have been reported, these methods have not been documented for the direct synthesis of the title compound. nih.gov The development of such a streamlined synthetic route would be a valuable contribution to the field, potentially starting from simpler precursors like 2,5-difluorobenzoic acid or methyl 2,5-difluorobenzoate. A hypothetical one-pot process could involve the sequential fluorination, benzylation, and esterification of a suitable benzene-derived starting material, though the specific conditions and feasibility of such a sequence remain to be experimentally determined.

Methodological Advancements in Stereoselective Synthesis (if applicable to chiral derivatives)

Stereoselective synthesis is a critical aspect of synthetic chemistry, particularly in the preparation of chiral molecules for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

This compound itself is an achiral molecule, as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the principles of stereoselective synthesis are not directly applicable to its preparation.

However, if this compound were to be used as an intermediate in the synthesis of more complex, chiral derivatives, then stereoselective transformations at a later stage of the synthetic sequence would become highly relevant. For instance, reactions involving the aromatic ring or the ester group that introduce a new chiral center would necessitate stereochemical control. While the literature contains examples of stereoselective syntheses for various other complex molecules, such as certain carbohydrate derivatives, there are currently no specific reports detailing the use of this compound as a precursor in stereoselective synthetic routes. nih.gov The development of chiral derivatives from this scaffold would require the application of established or novel asymmetric methodologies.

Reactivity and Functionalization of Methyl 4 Benzyloxy 2,5 Difluorobenzoate

Transformations of the Ester Moiety

The methyl ester group in Methyl 4-(benzyloxy)-2,5-difluorobenzoate is a primary site for chemical modification, enabling its conversion into other important functional groups such as carboxylic acids, alternative esters, and alcohols.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(benzyloxy)-2,5-difluorobenzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. chemspider.comresearchgate.netoieau.fr The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The rate of this saponification reaction can be influenced by steric hindrance around the ester group and the electronic nature of the substituents on the aromatic ring. psu.edu For substituted methyl benzoates, electron-withdrawing groups on the benzene (B151609) ring generally accelerate the rate of hydrolysis, while electron-donating groups slow it down. oieau.fr

A general procedure for the hydrolysis of a methyl ester involves refluxing with sodium hydroxide in a mixture of methanol (B129727) and water, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid. chemspider.com

Table 1: General Conditions for Methyl Ester Hydrolysis

| Reagents | Solvent | Temperature | Reaction Time | Product |

| NaOH, H₂O, Methanol | Water/Methanol | Reflux | 4 h | 4-(benzyloxy)-2,5-difluorobenzoic acid |

This table represents a general procedure and specific conditions may vary.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, catalyzed by either an acid or a base. This reaction is useful for introducing different ester functionalities into the molecule. For instance, reacting this compound with a higher alcohol in the presence of a suitable catalyst, such as a titanium or tin-based catalyst, would yield the corresponding higher alkyl ester. google.com The use of solid acid catalysts, like sulfated zirconia, has also been reported for the esterification of benzoic acids, a reaction that shares mechanistic similarities with transesterification. chemspider.com

The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions, including temperature and the removal of methanol to drive the equilibrium towards the product. mdpi.com

Table 2: Potential Catalysts for Transesterification

| Catalyst Type | Example |

| Metal Alkoxides | Titanium(IV) isopropoxide |

| Solid Acids | Sulfated Zirconia |

| Organometallic Complexes | Tin-titanium complexes google.com |

This table lists potential catalyst types; specific catalysts and conditions would need to be optimized for this particular substrate.

Reduction to Alcohols and Further Derivatives

The methyl ester group can be reduced to a primary alcohol, (4-(benzyloxy)-2,5-difluorophenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, as they can efficiently reduce esters to alcohols. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, the reduction can be controlled to yield the corresponding aldehyde, 4-(benzyloxy)-2,5-difluorobenzaldehyde, by using a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comorganic-chemistry.org This partial reduction is a valuable synthetic tool as aldehydes are important precursors for many other functional groups.

Table 3: Common Reducing Agents for Esters

| Reagent | Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether, 0 °C to room temperature |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Anhydrous solvent (e.g., toluene (B28343), THF), -78 °C |

Aromatic Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The difluorinated benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Regioselectivity in Electrophilic Aromatic Substitution (EAS) on the Difluorobenzene Ring

In electrophilic aromatic substitution (EAS) reactions, the benzyloxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms and the methyl ester group are deactivating groups. Fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which partially offsets its strong inductive electron withdrawal. The methyl ester group is a meta-director due to its electron-withdrawing nature.

The combined effect of these substituents directs incoming electrophiles to specific positions. The position ortho to the strongly activating benzyloxy group (C-3) is the most likely site for electrophilic attack. The other open position (C-6) is flanked by a fluorine atom and the ester group, making it less favorable for substitution. Therefore, reactions such as nitration or halogenation are expected to occur predominantly at the C-3 position. For example, nitration of similar 1,4-dialkoxybenzene derivatives has been shown to be highly regioselective. chemicalbook.com

Table 4: Directing Effects of Substituents in EAS

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -COOCH₃ (Methyl Ester) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Positions

The fluorine atoms on the aromatic ring, being highly electronegative, activate the ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing methyl ester group further enhances this reactivity. In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion.

The positions activated for SNAr are those ortho and para to the electron-withdrawing ester group. In this compound, the fluorine atom at the C-5 position is para to the ester group, and the fluorine at the C-2 position is ortho. Both are potential sites for nucleophilic attack. Reactions with nucleophiles such as amines, alkoxides, or thiolates can lead to the substitution of one or both fluorine atoms. The regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions of polyfluoroarenes with nucleophiles often show a high degree of regioselectivity. chemicalpapers.commdpi.com

Table 5: Potential Nucleophiles for SNAr Reactions

| Nucleophile | Product Type |

| Amines (R₂NH) | Substituted anilines |

| Alkoxides (RO⁻) | Aryl ethers |

| Thiolates (RS⁻) | Thioethers |

Chemical Modifications Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group in this compound is a reactive site amenable to various transformations, including oxidation, radical-mediated reactions, and palladium-catalyzed modifications. The reactivity of this position is attributed to the stability of the resulting benzylic radical, cation, or anion intermediates due to resonance with the adjacent benzene ring. libretexts.org

The benzylic C-H bonds can be oxidized to form carbonyl compounds. mdpi.commasterorganicchemistry.com This transformation is a fundamental process in organic synthesis, providing access to valuable intermediates. mdpi.com Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective catalytic systems. masterorganicchemistry.comorganic-chemistry.org The oxidation of benzylic ethers can lead to the formation of the corresponding esters or aldehydes. organic-chemistry.org In the case of this compound, oxidation of the benzylic methylene group would likely yield the corresponding benzoate (B1203000) ester. The electron-withdrawing nature of the difluorinated ring may influence the reaction conditions required for this oxidation.

Table 2: Common Reagents for Benzylic Oxidation

| Reagent/Catalyst System | Product Type | Reference |

| KMnO₄, H₂CrO₄ | Carboxylic Acids/Ketones | masterorganicchemistry.com |

| IBX (o-Iodoxybenzoic acid) | Aldehydes/Ketones | organic-chemistry.org |

| TEMPO/Co(OAc)₂/NaClO | Aldehydes/Ketones | organic-chemistry.org |

| Ru complexes/t-BuOOH | Ketones | organic-chemistry.org |

The benzylic position is susceptible to radical-mediated reactions due to the resonance stabilization of the benzylic radical intermediate. libretexts.org A common example is radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal initiation. researchgate.net This reaction would introduce a bromine atom at the benzylic position of this compound, creating a versatile intermediate for subsequent nucleophilic substitution reactions. The electron-withdrawing fluorine atoms on the aromatic ring are not expected to significantly hinder the formation of the benzylic radical. rsc.org

Recent advances have also demonstrated the functionalization of benzylic C-H bonds through radical mechanisms initiated by photoredox catalysis or other radical initiators, allowing for the introduction of various functional groups. rsc.orgnih.gov

Palladium catalysis offers a powerful tool for the functionalization of benzylic positions. beilstein-journals.org Palladium-catalyzed cross-coupling reactions can be employed for the formation of C-C and C-heteroatom bonds at the benzylic position. For benzylic ethers, palladium catalysts can facilitate the cleavage of the C-O bond, allowing for the coupling of the benzylic fragment with various partners. nih.gov For instance, the decarboxylation of benzyl (B1604629) fluorobenzoates has been achieved using a palladium catalyst, leading to the formation of fluorinated diarylmethanes. researchgate.net This suggests that under appropriate palladium catalysis, the benzyloxy group of this compound could be activated for cross-coupling reactions.

Table 3: Examples of Palladium-Catalyzed Benzylic Functionalization

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

| C-O Cross-Coupling | tBuBrettPhos Pd G3 | (Hetero)aryl bromides, Fluorinated alcohols | Fluorinated alkyl aryl ethers | nih.gov |

| Decarboxylation | Pd(η³-allyl)Cp, XPhos | Benzyl fluorobenzoates | Fluorinated diarylmethanes | researchgate.net |

| Arylation | Pd(OAc)₂/Ligand | Alkyl dihalobenzoates, Aryl titanium reagents | Arylated monohalobenzoates | ias.ac.in |

Selective C-F Bond Activation and Hydrodefluorination Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic synthesis. However, recent advancements have provided catalytic methods for the functionalization of C-F bonds, including hydrodefluorination, which replaces a fluorine atom with hydrogen.

Catalytic hydrodefluorination of fluoroaromatic compounds offers a route to partially fluorinated molecules that can be difficult to access through other means. Transition-metal-free methods, often involving silyl (B83357) radicals, have been developed for the selective activation of C-F bonds under mild conditions. nih.gov These methods have shown tolerance for various functional groups, including ethers and esters. nih.gov Additionally, photoredox catalysis has been employed for the hydrodefluorination of electron-deficient trifluoromethylarenes. nih.gov

For this compound, the regioselectivity of hydrodefluorination would be a key consideration. The electronic environment of the two fluorine atoms is different, with the C2-F being ortho to the ester and the C5-F being meta. This difference could potentially be exploited for selective defluorination under carefully controlled catalytic conditions.

Table 4: Methods for Catalytic Defluorination

| Catalyst/Reagent System | Substrate Type | Key Features | Reference |

| Et₃SiBpin/KOtBu | Organic fluorides | Transition-metal-free, mild conditions | nih.gov |

| Organophotocatalyst/H-atom donor | Trifluoromethylarenes | Reductive defluorination | nih.gov |

| Pd(II) or Pd(0) catalysts | gem-Difluoroalkenes | Stereodivergent C-F functionalization | researchgate.netnih.gov |

Mechanistic Studies of C-F Bond Transformations

The carbon-fluorine bond is the strongest single bond to carbon, and its activation presents a significant challenge in organic synthesis. chem8.org The innate inertness of C-F bonds means that their transformation requires specific mechanistic pathways, often facilitated by transition metals, strong Lewis acids, or photocatalysis. researchgate.netnih.gov

For fluoroarenes like this compound, a primary mechanism for functionalization involves transition-metal catalysis. The catalytic cycle typically begins with the oxidative addition of a low-valent metal complex (commonly palladium or nickel) into the C-F bond. nih.gov This step is generally the most challenging and rate-determining part of the process. The likelihood of C-F bond activation increases with the degree of fluorination on the aromatic ring. researchgate.net In the context of the subject molecule, the presence of two fluorine atoms, along with an electron-withdrawing ester group, renders the aromatic ring electron-deficient, which can facilitate the oxidative addition step.

Computational studies, often using density functional theory (DFT), have been instrumental in elucidating these mechanisms. chem8.org For phosphine-catalyzed reactions, for instance, studies suggest that the phosphine (B1218219) catalyst can undergo oxidative addition to the fluoroaromatic substrate through a Meisenheimer-like transition state to form a fluorophosphorane intermediate. researchgate.net Another pathway involves silyl-assisted C-F activation, where a transition state is stabilized through interactions between the metal center and other atoms in the substrate, such as a nitrogen in fluoropyridines. researchgate.net

More recent approaches have utilized photocatalysis, which can reduce C-F bonds to generate carbon-centered radicals under mild conditions. nih.gov This method offers a valuable alternative for activating otherwise unreactive C-F bonds, enabling subsequent hydrodefluorination or cross-coupling reactions. nih.govnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Aryl Halide Positions

The fluorine atoms in this compound serve as leaving groups in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental to modern synthetic chemistry. nih.gov The general reactivity trend for aryl halides in these couplings is C-I > C-Br > C-Cl > C-F, making the coupling of aryl fluorides the most difficult. nih.govacs.org However, advancements in catalyst design have made these transformations increasingly feasible.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. youtube.com The catalytic cycle involves three key steps: oxidative addition of a Pd(0) complex to the aryl fluoride, transmetalation with the boronic acid (or ester) in the presence of a base, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com Catalyst systems for coupling unreactive partners like aryl chlorides or tosylates often employ bulky, electron-rich phosphine ligands and have been adapted for C-F bond activation. mit.educapes.gov.br

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluoroarenes

| Aryl Fluoride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1,4-Difluorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | N/A |

| Pentafluorobenzene | 4-Methylphenylboronic acid | Pd(dba)₂ / P(t-Bu)₃ | CsF | Dioxane | 110 | 92 | N/A |

| 2,4-Difluorotoluene | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 78 | N/A |

(Note: Data presented is representative of couplings with fluoroarenes and not specific to the title compound.)

Sonogashira Coupling The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes. libretexts.org While traditionally run under anaerobic conditions to prevent the undesired homocoupling of alkynes (Glaser coupling), copper-free variants have been developed. wikipedia.org The coupling of fluoroarenes can be particularly challenging, sometimes requiring strong bases like LiHMDS (lithium bis(trimethylsilyl)amide) to proceed efficiently with both electron-rich and electron-poor substrates. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Fluoroarenes

| Aryl Fluoride | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Pentafluorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 75 | N/A |

| 1,3,5-Trifluorobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 60 | 88 | N/A |

| 2,5-Difluoropyridine | 1-Octyne | Pd(OAc)₂/XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 65 | N/A |

(Note: Data presented is representative of couplings with fluoroarenes and not specific to the title compound.)

Heck Reaction The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The mechanism includes oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. magtech.com.cn One of the key advantages of the Heck reaction is its typically high trans selectivity. organic-chemistry.org The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors, depending on the specific catalytic system used. libretexts.org

Table 3: Representative Conditions for Heck Reaction of Fluoroarenes

| Aryl Fluoride | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Pentafluorobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | NMP | 130 | 95 | N/A |

| 1-Bromo-2,4-difluorobenzene | Methyl acrylate | PdCl₂(dppf) | Et₃N | Acetonitrile | 80 | 89 | N/A |

| 1-Fluoro-4-iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 91 | N/A |

(Note: Data presented is representative of couplings with fluoroarenes and not specific to the title compound.)

Chemo- and Regioselective Considerations in Multi-Functionalized Systems

In a molecule with multiple potential reaction sites, such as this compound, controlling selectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over other possible positions. youtube.comyoutube.com

For polyhalogenated arenes containing identical halogens, the site of reaction in a cross-coupling is primarily governed by electronic and steric effects. nih.gov The key mechanistic step determining selectivity is the oxidative addition of the palladium catalyst, which is favored at the most electron-deficient carbon atom. nih.govacs.org

In this compound, the electronic nature of the substituents dictates the reactivity of the two C-F bonds:

The methyl ester group (-COOCH₃) at the C1 position is strongly electron-withdrawing through both induction and resonance.

The benzyloxy group (-OCH₂Ph) at the C4 position is electron-donating through resonance.

The two fluorine atoms are located at C2 and C5.

The C-F bond at the C2 position is ortho to the powerful electron-withdrawing ester group. This proximity significantly lowers the electron density at C2, making this C-F bond highly activated towards oxidative addition by an electron-rich Pd(0) catalyst.

Conversely, the C-F bond at the C5 position is meta to the electron-withdrawing ester but ortho to the electron-donating benzyloxy group. The electron-donating effect of the benzyloxy group increases the electron density at C5, thereby deactivating this C-F bond relative to the one at C2.

Therefore, it is strongly predicted that cross-coupling reactions on this compound will exhibit high regioselectivity , with functionalization occurring exclusively or preferentially at the C2 position. Steric hindrance is not expected to be a differentiating factor, as both the C2 and C5 positions are flanked by a single hydrogen atom. This predictable regioselectivity makes the compound a valuable building block for the synthesis of more complex, selectively substituted aromatic structures.

This compound: A Key Intermediate in Complex Molecule Synthesis

This compound is a fluorinated aromatic compound that has garnered attention in the field of advanced organic synthesis. Its unique substitution pattern, featuring a benzyloxy protecting group and two fluorine atoms on the benzene ring, makes it a valuable precursor for the construction of intricate molecular architectures. This article explores the documented applications of this compound as a versatile building block in the synthesis of complex organic molecules.

Application As a Building Block in Advanced Organic Synthesis

Integration into Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The design and synthesis of the organic ligand are crucial as they dictate the resulting MOF's structure, porosity, and functional properties. Ligands used in MOF synthesis typically contain multiple coordination sites, such as carboxyl or amine groups, that can bind to metal centers to form a crystal-like lattice. nih.gov

While direct integration of this compound into a final MOF structure is not prominently documented, its precursor, 4-(benzyloxy)-2,5-difluorobenzoic acid, is a prime candidate for use as a ligand in MOF synthesis. The synthesis of this benzoic acid derivative can be achieved through the hydrolysis of the methyl ester of this compound. The resulting carboxylic acid provides the necessary functional group for coordination with metal ions.

Utilization in the Synthesis of Precursors for Other Advanced Organic Molecules

This compound is a key starting material for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science. chiralen.com Its utility stems from the ability to selectively modify its different functional groups.

The ester group can be reduced to an alcohol, while the benzyloxy group can be oxidized to form a benzoic acid derivative. The fluorine atoms enhance the reactivity for electrophilic aromatic substitution compared to less electron-withdrawing groups. This compound has been cited in patents related to the synthesis of azaspiroalkane compounds, which are noted for their potential as hypoglycemic agents. chiralen.com

The general strategy involves using this compound as a scaffold, upon which further complexity is built. For instance, the methyl ester can undergo hydrolysis to the corresponding carboxylic acid, 4-(benzyloxy)-2,5-difluorobenzoic acid. This acid can then be coupled with other molecules using standard amide or ester bond-forming reactions.

Furthermore, the benzyloxy group serves as a protecting group for the phenol. Deprotection via catalytic hydrogenation reveals the free hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, to introduce new molecular fragments. The fluorine atoms not only influence the reactivity of the aromatic ring but can also enhance the metabolic stability and binding affinity of the final target molecules in biological systems.

An example of its application is in the preparation of precursors for pharmacologically active agents. For instance, it is a precursor in the synthesis of certain azaspiroline compounds. chiralen.com The synthesis of related indole (B1671886) structures, such as 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-Indole, often utilizes precursors with benzyloxy groups. google.com While not directly involving the title compound, these syntheses highlight the utility of the benzyloxy moiety in constructing complex heterocyclic systems. google.com

Emerging Research Directions and Future Prospects

Development of Environmentally Benign and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is prompting a re-evaluation of the synthetic pathways to key intermediates like Methyl 4-(benzyloxy)-2,5-difluorobenzoate. Traditional syntheses often rely on harsh reagents and solvents, leading to significant waste generation. Future research is geared towards developing more sustainable alternatives. This includes the use of atom-economical reactions that maximize the incorporation of starting materials into the final product, the replacement of hazardous solvents with greener alternatives, and the use of starting materials derived from renewable feedstocks.

For instance, the benzylation of the precursor, likely a 2,5-difluoro-4-hydroxybenzoate derivative, could be achieved using more environmentally friendly methods than traditional routes involving benzyl (B1604629) halides and strong bases in polar aprotic solvents. Similarly, the development of safer and more efficient fluorinating agents is a persistent goal in organofluorine chemistry to minimize the risks associated with highly reactive traditional reagents. numberanalytics.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Synthetic Step | Traditional Method | Emerging Sustainable Alternative | Key Benefits |

|---|---|---|---|

| Benzylation | Benzyl chloride/bromide with K₂CO₃ or NaH in DMF/DMSO | Catalytic benzylation using benzyl alcohol; use of greener solvents like anisole (B1667542) or cyclic carbonates. | Reduced toxicity, improved safety profile, solvent recycling. |

| Fluorination | Use of aggressive and hazardous fluorinating agents. | Development of novel, milder electrophilic or nucleophilic fluorinating reagents (e.g., Deoxo-Fluor®). nih.gov | Enhanced safety, better functional group tolerance, reduced corrosive waste. |

| Work-up/Purification | Solvent-intensive liquid-liquid extraction and column chromatography. researchgate.net | Supercritical fluid chromatography (SFC), membrane separation, or crystallization-based purification. | Drastic reduction in solvent consumption and waste. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Achieving high regioselectivity and chemoselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds. numberanalytics.com Catalysis offers a powerful solution. Research is focused on discovering and optimizing novel catalytic systems to control the synthesis and subsequent reactions of this compound. Transition metal-catalyzed cross-coupling and C-H activation/fluorination reactions are at the forefront of this effort, enabling the precise introduction of fluorine atoms and other functional groups onto the aromatic ring. numberanalytics.comnih.gov

Furthermore, the field is witnessing a rise in the application of biocatalysis and chemoenzymatic methods. nih.gov Enzymes can offer unparalleled stereoselectivity under mild conditions, a prospect that could be vital for creating chiral derivatives from this achiral precursor for applications in medicinal chemistry.

Table 2: Novel Catalytic Systems and Their Potential Applications

| Catalyst Type | Specific Example | Application in Synthesis/Derivatization | Advantage |

|---|---|---|---|

| Transition Metal Catalysts | Palladium, Copper, or Nickel complexes | C-H functionalization, cross-coupling reactions to modify the aromatic ring. | High efficiency, broad substrate scope, potential for regiocontrol. numberanalytics.com |

| Organocatalysts | Chiral amines, phosphoric acids | Asymmetric transformations of derivatives. | Metal-free, lower toxicity, access to enantiomerically enriched products. |

| Biocatalysts (Enzymes) | Hydrolases, Oxidoreductases | Selective de-protection (e.g., hydrolysis of the ester) or hydroxylation. | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, green credentials. nih.gov |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is emerging as a transformative technology for the synthesis of fine chemicals and pharmaceuticals. Its advantages over traditional batch processing—including superior heat and mass transfer, enhanced safety for highly energetic or hazardous reactions, and facile scalability—are particularly relevant for fluorination reactions. Integrating the synthesis of this compound into a continuous flow setup would allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing operator exposure to hazardous materials.

Automated synthesis platforms, often coupled with flow reactors, enable high-throughput experimentation and rapid optimization of reaction conditions. This approach can accelerate the discovery of optimal synthetic routes and the exploration of the chemical space around the core structure of this compound, facilitating the rapid generation of a library of derivatives for screening.

Table 3: Advantages of Continuous Flow Synthesis for Fluorinated Aromatics

| Feature | Benefit | Relevance to the Compound |

|---|---|---|

| Precise Temperature Control | Minimizes side reactions and decomposition, improving yield and selectivity. | Crucial for managing potentially exothermic fluorination or metallation steps. |

| Enhanced Mixing | Ensures reaction homogeneity, leading to more consistent product quality. | Important for multiphasic reactions involving solids, liquids, and gases. |

| Improved Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Fluorination chemistry often involves high-energy reagents and intermediates. numberanalytics.com |

| Automation & Integration | Allows for streamlined multi-step syntheses and real-time reaction monitoring. | Enables efficient production and derivatization of the building block. |

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

The development of robust synthetic methods must be accompanied by advanced analytical techniques for both real-time reaction monitoring and comprehensive final product characterization. For continuous flow processes, Process Analytical Technology (PAT) is crucial. In-line and on-line spectroscopic methods, such as FT-IR, Raman, and NMR, as well as automated HPLC sampling, can provide real-time data on reaction conversion, yield, and impurity formation.

For the final product, a suite of advanced analytical techniques is necessary to confirm its identity and purity. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while multidimensional NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC) is essential for unambiguously determining the complex structure and substitution pattern. For related crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional molecular structure. researchgate.net

Table 4: Analytical Methodologies for Synthesis and Characterization

| Technique | Application | Information Provided |

|---|---|---|

| In-line FT-IR/Raman | Real-time reaction monitoring in flow. | Disappearance of reactants, appearance of products, reaction kinetics. |

| On-line HPLC/UPLC | Automated reaction sampling and analysis. | Quantitative data on conversion, yield, and impurity profile. |

| ¹⁹F NMR Spectroscopy | Structural confirmation and purity assessment. | Definitive confirmation of fluorine atom presence, position, and chemical environment. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Unambiguous confirmation of the molecular formula. chemscene.com |

| X-ray Crystallography | Solid-state structure determination. | Absolute 3D structure, bond lengths, bond angles, and intermolecular interactions. researchgate.net |

Design and Synthesis of Next-Generation Fluorinated Aromatic Building Blocks

This compound is not merely an endpoint but a versatile platform for creating next-generation fluorinated aromatic building blocks. sigmaaldrich.comfrontierspecialtychemicals.com The strategic placement of the two fluorine atoms, the ester, and the benzyloxy group offers multiple handles for selective chemical modification. For example, the benzyl protecting group can be cleaved to reveal a reactive phenol (B47542), and the methyl ester can be hydrolyzed to a carboxylic acid or converted into an amide, ketone, or other functional groups.

Future research will leverage this reactivity to design and synthesize novel, more complex fluorinated scaffolds. There is a clear trend toward creating molecules with greater three-dimensional character, moving away from flat aromatic rings. nih.gov This building block could serve as a key starting material for synthesizing sp³-enriched fluorinated compounds, which are increasingly sought after in drug discovery for their improved solubility and pharmacological properties. The fluorine atoms also modulate the acidity and reactivity of adjacent protons, enabling selective metallation and further functionalization to create highly substituted and unique aromatic systems. numberanalytics.com

Table 5: Potential Next-Generation Building Blocks Derived from this compound

| Derivative Structure | Synthetic Transformation | Potential Application Area |

|---|---|---|

| 4-Hydroxy-2,5-difluorobenzoic Acid | Debenzylation and ester hydrolysis. | Precursor for polymers, liquid crystals, and pharmaceutical scaffolds. researchgate.net |

| 4-(Benzyloxy)-2,5-difluorobenzamide | Amidation of the ester. | Bioisostere for carboxylic acids in medicinal chemistry. |

| Derivatives from C-H Activation | Selective functionalization at the C-3 or C-6 position. | Access to tetra- and penta-substituted benzene (B151609) rings for advanced materials. |

| Bicyclic Heterocycles | Cyclization reactions involving the ester and a neighboring group. | Core structures for novel agrochemicals and pharmaceuticals. |

Q & A

Q. What are the standard synthetic routes for Methyl 4-(benzyloxy)-2,5-difluorobenzoate?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or esterification. A common approach is reacting 4-hydroxy-2,5-difluorobenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group, followed by methyl esterification using methanol and H₂SO₄. Alternative methods include refluxing substituted benzaldehydes with acetic acid as a catalyst (). Key steps:

- Protection: Benzyl group introduction to stabilize the phenolic oxygen.

- Esterification: Methylation via Fischer esterification or alkyl halide reactions.

- Purification: Column chromatography or recrystallization for >95% purity.

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | |

| Catalyst | Acetic acid or H₂SO₄ | |

| Solvent | Ethanol/DMF |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and benzyloxy/methyl groups (δ 3.8–5.1 ppm).

- ¹⁹F NMR: Confirm fluorine positions (δ -110 to -120 ppm for ortho/para-F) ().

Q. How should solubility and stability be managed during storage?

Methodological Answer:

- Solubility: Soluble in DMSO, DCM, and ethanol (20–30 mg/mL). Test solubility incrementally to avoid precipitation ( ).

- Storage: Store at 2–8°C in airtight, amber vials to prevent hydrolysis of the ester group. Desiccants are recommended for long-term stability ( ).

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved?

Methodological Answer: Discrepancies often arise from:

- Protecting Group Interference: Competing reactions with benzyl vs. morpholinyl groups ( ).

- Catalyst Efficiency: Acetic acid vs. DMAP (4-dimethylaminopyridine) in esterification (). Resolution Strategy:

- Use in situ monitoring (TLC/HPLC) to track intermediates.

- Compare yields under inert (N₂) vs. ambient conditions to assess moisture sensitivity ( ).

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies: Use the InChI key (

JKQRKWLCLDRHGX-UHFFFAOYSA-Nfor analogs) to model interactions with enzymes like kinases ( ). - QSAR Modeling: Correlate fluorine substitution patterns (2,5-difluoro) with logP and binding affinity ().

- ADMET Prediction: Assess metabolic stability via CYP450 isoform simulations.

Q. How can regioselectivity be controlled during fluorination?

Methodological Answer:

- Electrophilic Fluorination: Use Selectfluor® to direct fluorine to the para position ( ).

- Directed Ortho-Metalation: Employ LDA (lithium diisopropylamide) to target specific positions ( ).

- Validation: ¹⁹F NMR and X-ray crystallography (if crystals form) to confirm regiochemistry ().

Table 2: Fluorination Efficiency by Method

| Method | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|

| Electrophilic (Selectfluor®) | 65–75 | Para-dominant | |

| Metalation (LDA) | 50–60 | Ortho-dominant |

Q. What strategies enhance its utility in drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.